
(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid
Descripción general
Descripción
(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid, or 6-CFMBA, is an organoboron compound that has been used in a variety of scientific research applications. 6-CFMBA is a versatile compound that is used in the synthesis of other compounds, as well as in biochemical and physiological experiments.
Aplicaciones Científicas De Investigación
Suzuki Cross-Coupling Reaction
“(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid” is likely used in the Suzuki cross-coupling reaction, a widely applied transition metal-catalyzed carbon-carbon bond-forming reaction. This reaction is known for its mild conditions and functional group tolerance, making it suitable for synthesizing complex organic compounds .
Sensing Applications
Boronic acids, including derivatives like “(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid”, are utilized in sensing applications due to their interactions with diols and strong Lewis bases such as fluoride or cyanide anions. They can be used to develop fluorescent sensors for detecting various biological substances .
Biological Material Research
This compound may serve as a biochemical reagent in life science research, potentially as a biological material or organic compound for studying biological processes or developing pharmaceuticals .
Inhibitors of Checkpoint Kinase Wee1
The compound could be involved in the preparation of inhibitors targeting the checkpoint kinase Wee1, which plays a crucial role in cell cycle regulation and is a target for cancer therapy .
Protodeboronation Reactions
Although not directly mentioned, boronic acids like “(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid” could be used in protodeboronation reactions, which are part of organic synthesis processes to remove boron groups from molecules .
Modulators of GABAA Receptors
It might also be used in the preparation of functionally selective allosteric modulators of GABAA receptors, which are significant in neuroscience research and have implications for treating neurological disorders .
Propiedades
IUPAC Name |
(6-chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7BClFO3/c1-13-5-3-2-4(9)6(7(5)10)8(11)12/h2-3,11-12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVKDGGIRBCXOSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C=CC(=C1F)OC)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7BClFO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659410 | |
| Record name | (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.39 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
CAS RN |
867333-04-8 | |
| Record name | (6-Chloro-2-fluoro-3-methoxyphenyl)boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659410 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



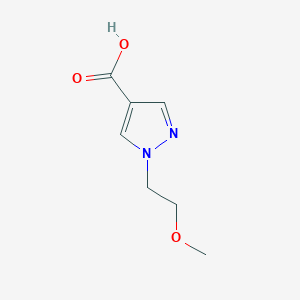



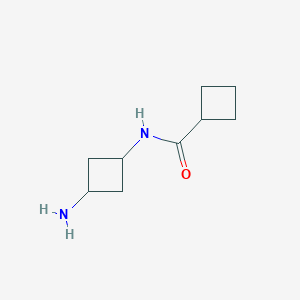
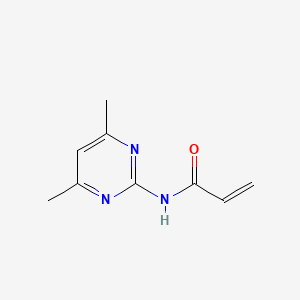


![N-[(4-Chloro-2-pyridinyl)carbonyl]alanine](/img/structure/B1418989.png)
![4-[5-(3,4-difluorophenyl)-1H-imidazol-2-yl]piperidine](/img/structure/B1418990.png)
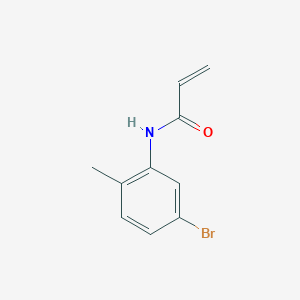
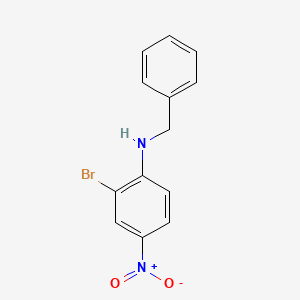
![4-[(2-Methylpiperidin-1-yl)methyl]pyridine](/img/structure/B1418995.png)
